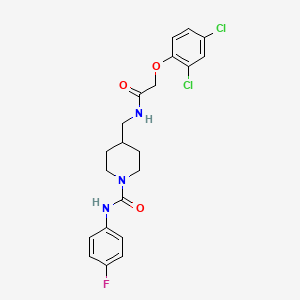

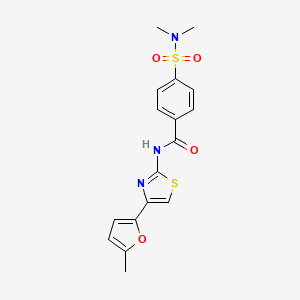

![molecular formula C19H27N3OS B2758925 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile CAS No. 434313-19-6](/img/structure/B2758925.png)

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile” is a complex organic molecule. It contains a spirocyclic structure (a structure with two rings sharing a single atom), a hexylthio group (a six-carbon chain attached via a sulfur atom), a methyl group, a ketone group (C=O), a nitrile group (C≡N), and an azaspiro group (a spirocyclic structure containing a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. The presence of the azaspiro group would introduce a nitrogen atom into the ring structure, potentially leading to interesting chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the nitrile groups could undergo hydrolysis to form carboxylic acids, or reduction to form amines . The ketone group could undergo reactions such as the aldol condensation or the formation of a Grignard reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrile groups could increase the compound’s polarity, potentially affecting its solubility in various solvents .Scientific Research Applications

Analgesic Activity and Structural Analyses

Spiro heterocycles, specifically azaspiro compounds, have been studied for their analgesic activity. For example, research on 2-amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes and related compounds demonstrates significant activity in phenylquinone writhing and yeast-inflamed foot assays. These findings suggest that the analgesic properties are primarily associated with the 2-amino-1,3-thiazine ring system, indicating the potential of azaspiro compounds in developing new analgesics (Cohen et al., 1978).

Anti-inflammatory Applications

The synthesis and application of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile have been explored for their anti-inflammatory activity. A green, novel, and efficient protocol for synthesizing these compounds revealed promising activities relative to indomethacin, used as a reference standard. This study underscores the potential of azaspiro compounds as anti-inflammatory agents, offering an environmentally benign approach to their synthesis (Abdel-Mohsen & Hussein, 2014).

Synthetic Methodologies and Chemical Diversity

Synthesis methods for azaspiro compounds, such as 2-azaspiro[4.6]undec-7-enes, have been developed, showcasing the chemical diversity and flexibility of azaspiro scaffolds. These methods involve ring expansion/cyclization/chlorination techniques, offering a pathway to novel azaspirocyclic ring skeletons. Such synthetic advancements highlight the versatility of azaspiro compounds in organic chemistry and their potential for generating a wide range of biologically active molecules (Yeh et al., 2012).

properties

IUPAC Name |

4-hexylsulfanyl-9-methyl-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3OS/c1-3-4-5-6-11-24-18-16(13-21)19(9-7-14(2)8-10-19)15(12-20)17(23)22-18/h14-15H,3-11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFMWNBXGPYKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(C2(CCC(CC2)C)C(C(=O)N1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

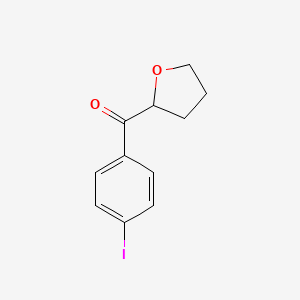

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)

![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)

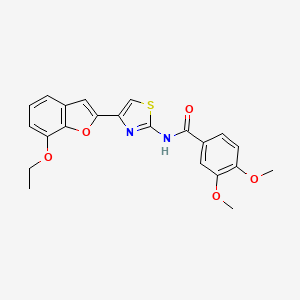

![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

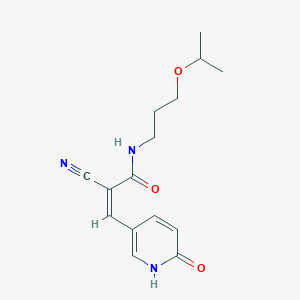

![3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)